N-[3-(dimethylamino)phenyl]-3-phenylpropanamide
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Overview
Description
N-[3-(dimethylamino)phenyl]-3-phenylpropanamide is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a propanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)phenyl]-3-phenylpropanamide typically involves the reaction of 3-(dimethylamino)phenylacetic acid with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)phenyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced amide derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-[3-(dimethylamino)phenyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. Additionally, the phenyl rings can engage in π-π stacking interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3-aminophenol: Similar in structure but lacks the propanamide moiety.
N,N-Dimethylaniline: Contains a dimethylamino group attached to a phenyl ring but lacks the additional phenylpropanamide structure
Uniqueness
N-[3-(dimethylamino)phenyl]-3-phenylpropanamide is unique due to its combination of a dimethylamino group, a phenyl ring, and a propanamide structure. This unique arrangement allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C17H20N2O |
---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
N-[3-(dimethylamino)phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C17H20N2O/c1-19(2)16-10-6-9-15(13-16)18-17(20)12-11-14-7-4-3-5-8-14/h3-10,13H,11-12H2,1-2H3,(H,18,20) |
InChI Key |
RWEZWIBRMZEIAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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